Carbaryl's mechanism of action involves disrupting the insect nervous system. Studies have used carbaryl to investigate the specific processes targeted by carbamate insecticides, such as the inhibition of acetylcholinesterase enzyme . This research helps scientists develop more targeted and effective insecticides.
Entomological research often involves testing the effectiveness of various insecticides against different insect pests. Carbaryl, due to its broad-spectrum insecticidal properties, has been used in numerous studies to evaluate its efficacy in controlling specific insect populations . This research informs pest management strategies for agricultural crops and other environments.
While carbaryl is effective against many insect pests, it can also harm beneficial insects like pollinators. Scientific research has employed carbaryl to assess its impact on non-target organisms, including honeybees and other beneficial insects . This research helps scientists develop safer pest control methods that minimize harm to beneficial insects.
Due to concerns about environmental and human health impacts, there is a growing need for safer and more selective insecticides. Research has used carbaryl as a benchmark to develop new insecticides with improved safety profiles and reduced non-target effects. Scientists compare the efficacy and environmental impact of novel insecticides to carbaryl to evaluate their potential as alternatives.
Carbaryl, chemically known as 1-naphthyl methylcarbamate, is a member of the carbamate family and is primarily utilized as an insecticide. It appears as a white crystalline solid and is slightly soluble in water. Carbaryl was first discovered by Union Carbide in 1958 and has been widely used in agriculture, home gardening, and forestry applications. It is recognized for its effectiveness against a broad spectrum of pests, including both harmful insects and beneficial species such as honeybees .
Carbaryl acts as a cholinesterase inhibitor. Cholinesterase is an enzyme crucial for nerve impulse transmission. Carbaryl binds to and inactivates cholinesterase, leading to the accumulation of acetylcholine, a neurotransmitter. This disrupts normal nervous system function and can cause a variety of symptoms in insects and humans [].
Carbaryl is moderately toxic to humans and can cause cholinergic poisoning if ingested, inhaled, or absorbed through the skin []. Symptoms of poisoning may include nausea, vomiting, dizziness, muscle weakness, and respiratory problems. In severe cases, carbaryl poisoning can be fatal. The EPA classifies carbaryl as a likely human carcinogen [].
Carbaryl's chemical structure allows it to undergo various reactions. The primary reaction for its synthesis involves the direct reaction of methyl isocyanate with 1-naphthol:
Alternatively, it can be synthesized by treating 1-naphthol with phosgene to produce 1-naphthylchloroformate, which is then reacted with methylamine to form carbaryl. This method is considered safer than the first due to the hazardous nature of methyl isocyanate .
In biological systems, carbaryl acts as a reversible inhibitor of the enzyme acetylcholinesterase, mimicking acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, causing overstimulation of the nervous system in insects and ultimately resulting in their death .
The primary biological activity of carbaryl lies in its role as a cholinesterase inhibitor. This mechanism disrupts normal neurotransmission by preventing the breakdown of acetylcholine, leading to continuous stimulation of nerve receptors. In insects, this results in paralysis and death due to respiratory failure. While carbaryl is effective against pests, it also poses risks to non-target organisms, including beneficial insects and aquatic life .
In mammals, exposure to carbaryl can lead to symptoms such as headaches, muscle weakness, and respiratory issues due to cholinesterase inhibition. Chronic exposure has been linked to more severe health effects, including potential carcinogenicity, although definitive classifications remain under review by regulatory agencies .
Carbaryl can be synthesized through two main methods:
Both methods yield carbaryl but differ significantly in safety profiles during production .
Carbaryl has diverse applications primarily as an insecticide on various crops including corn, soybeans, cotton, fruits, nuts, and vegetables. Its efficacy against a wide range of pests makes it a popular choice among farmers and gardeners. Additionally, it has been used in veterinary medicine under the name carbaril for treating ectoparasites like fleas and ticks .
Furthermore, carbaryl serves as an active ingredient in some shampoos designed to combat head lice. Its rapid degradation in vertebrates makes it a preferred option for food crops since it does not accumulate in fat or milk .
Studies have shown that carbaryl interacts significantly with various biological systems:
Carbaryl shares similarities with other compounds within the carbamate class but exhibits unique properties that distinguish it:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Carbofuran | C12H15NO3 | More persistent in the environment; higher toxicity |
Methomyl | C5H10N2O2S | Less toxic to mammals; used primarily for pests |
Propoxur | C11H15NO3 | More selective for certain pests; different application methods |
Carbaryl's unique structure allows it to act effectively across various pest species while being rapidly metabolized in vertebrates compared to its counterparts which may persist longer or have different toxicity profiles .
Carbaryl possesses the molecular formula C₁₂H₁₁NO₂ with a molecular weight of 201.22 grams per mole [1] [2] [3]. The exact mass of carbaryl is 201.078978594 grams per mole [4]. The complete International Union of Pure and Applied Chemistry systematic name for carbaryl is naphthalen-1-yl N-methylcarbamate [1] [5]. The compound is also known by its systematic name as 1-naphthalenol methylcarbamate [1] [2] and methylcarbamic acid 1-naphthyl ester [1] [6].
The chemical structure consists of a naphthalene ring system with a methylcarbamate group attached at the 1-position. The compound exhibits the International Union of Pure and Applied Chemistry structural identifier InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) [1] [7] and the simplified molecular-input line-entry system representation CNC(=O)Oc1cccc2ccccc12 [8].
Carbaryl is widely recognized by numerous common names and synonyms. The most prevalent common name is Sevin, which was the original trademark name [2]. Other frequently used names include 1-naphthyl N-methylcarbamate [1] [2] [3], 1-naphthyl methylcarbamate [1] [3], and carbaril [1] [9]. The compound is also known as naphthalen-1-yl methylcarbamate [1], alpha-naphthyl N-methylcarbamate [1], and alpha-naphthyl methylcarbamate [1].
Additional synonyms include Arilat, Carbatox, Carylderm, Menaphtam, Carbomate, Carpolin, Dicarbam, Karbaspray, Karbatox, Karbosep, Tricarnam, Arylam, Atoxan, Denapon, Hexavin, Monsur, Murvin, Ravyon, Seffein, Septene, Sevimol, Vioxan, Panam, Pomex, and Suleo [1].
Carbaryl is assigned the Chemical Abstracts Service registry number 63-25-2 [1] [2] [3] [6] [10]. The European Community number is 200-555-0 [1] [7] [10]. The compound holds the United Nations International Nonproprietary Names International Identifier R890C8J3N1 [1] [7] and the United Nations number 2757 [1] [7] [10].
Additional registry numbers and identifiers include ChEBI ID CHEBI:3390 [1] [7], ChEMBL ID CHEMBL46917 [1] [7], DrugBank ID DB15930 [1] [7], DSSTox Substance ID DTXSID9020247 [1] [7], HMDB ID HMDB0249612 [1] [7], International Chemical Safety Cards number 0121 [1] [7], KEGG ID D07613 and C07491 [1] [7], National Cancer Institute Thesaurus Code C76389 [1] [7], Nikkaji Number J2.354J [1] [7], NSC Number 27311 [1] [7], and RTECS Number FC5950000 [1] [7] [10].
Carbaryl appears as a white to light tan crystalline solid under normal conditions [2] [11] [6] [10] [12] [13]. The compound forms colorless crystals when pure [2] [6] but may exhibit a light gray appearance depending on purity levels [6]. The crystalline solid is essentially odorless [6] [10] and exhibits a stable crystalline structure at room temperature [11] [6].
The melting point of carbaryl ranges from 138°C to 146°C [11] [6] [10] [8]. Most sources report the melting point as 142°C [2] [11] [8] [12] or within the range of 142-146°C [11] [6]. The boiling point is consistently reported as 315°C [11] [6] [10] [8] at standard atmospheric pressure.
Carbaryl exhibits a density of 1.232 grams per cubic centimeter at 20°C [11] [6] [10]. Alternative sources report the density as 1.23 grams per cubic centimeter at 20°C [10] [12] or 1.21 kilograms per liter at 20°C [12]. The refractive index is estimated to be 1.5300 [6], though this value represents an approximation rather than a directly measured property.
Carbaryl demonstrates very low vapor pressure characteristics. The vapor pressure is reported as 1.36 × 10⁻⁷ torr at 25°C [12] or 2 × 10⁻³ millimeters of mercury at 40°C [6]. Alternative measurements indicate vapor pressure values of 0.0002 millimeters of mercury at 25°C [10] and less than 0.00004 millimeters of mercury at 77°F [13]. These extremely low vapor pressure values classify carbaryl as non-volatile under field conditions [12] [5].
Carbaryl exhibits limited solubility in water with reported values of 32 milligrams per liter at 20°C [12], 120 milligrams per liter at 30°C [14], or 0.00826 grams per 100 milliliters of water [6]. The compound is generally classified as insoluble in water [10] [15] [13]. The Henry's Law constant is 1.28 × 10⁻⁸ atmosphere cubic meters per mole [6] [12], indicating low potential for volatilization from aqueous solutions.
Carbaryl demonstrates moderate to high solubility in organic solvents. The compound is moderately soluble in acetone, cyclohexanone, N,N-dimethylformamide (400-450 grams per kilogram), and isophorone [6]. It shows solubility in dimethyl sulfoxide, isopropanol, and xylene [6]. The octanol-water partition coefficient is 229 [12] [5] or reported as log P value of 2.36 [10] to 2.4 [4], indicating moderate lipophilicity.
Collision cross section measurements for carbaryl have been determined using drift tube ion mobility spectrometry. The compound exhibits a collision cross section of 143.1 Ų for the protonated molecular ion [M+H]⁺ using nitrogen as buffer gas with electrospray ionization in positive mode [1] [7]. For the sodium adduct [M+Na]⁺, the collision cross section measures 150.8 Ų under identical conditions [1] [7]. These measurements were obtained using single field calibrated drift tube methodology with the pesticides dataset [1] [7].
While specific Kovats retention index values for carbaryl were not explicitly provided in the available literature, the compound is included in various gas chromatographic retention index databases [16] [17] [18]. The National Institute of Standards and Technology maintains retention index data for carbaryl among its collection of organic compounds of environmental interest [16] [18]. These retention indices serve as system-independent constants for compound identification in gas chromatographic analysis [17].
Carbaryl exhibits characteristic reactivity patterns typical of carbamate compounds. The compound is stable under normal storage conditions but demonstrates pH-dependent stability characteristics [6] [19]. Carbaryl is non-corrosive to metals, packaging materials, and application equipment [6]. The compound is stable to heat, light, and acidic conditions but shows instability under alkaline conditions [6] [20].
The reactivity profile indicates that carbaryl belongs to the carbamate reactive group classification [1] [7]. The compound does not exhibit significant air and water reactions under normal conditions [13] and is classified as having no specific reactivity alerts [13]. The aromatic carbamate structure imparts specific chemical properties that influence its environmental fate and behavior [2].
Carbaryl demonstrates significant pH-dependent hydrolysis behavior. Under acidic conditions (pH 3 and pH 5), the compound remains hydrolytically stable with half-lives exceeding 28 days [5] [21]. At pH 5, carbaryl exhibits a half-life of 1600 days [21], demonstrating exceptional stability under acidic conditions.
Under neutral conditions (pH 7), carbaryl undergoes hydrolysis with a half-life of 12 days [20] [5]. The hydrolysis rate increases substantially under alkaline conditions, with a half-life of 3.2 hours at pH 9 [5] and 0.13 days at pH 9 [20]. The primary hydrolysis product under alkaline conditions is 1-naphthol [5] [21].
The acid dissociation constant (pKa) of carbaryl is reported as 10.4 [5] or 12.02 [6] [10], indicating the compound behaves as a weak acid. This pKa value explains the pH-dependent stability, with increased hydrolysis rates occurring at pH values approaching or exceeding the pKa [20].
Carbaryl exhibits excellent stability under appropriate storage conditions. The compound is stable when stored in sealed containers at room temperature in dry conditions [11] [6]. It demonstrates stability to heat, light, and acids but is not stable under alkaline conditions [6]. The compound is combustible although difficult to ignite [13] and has a flash point of 202.7°C [6].
Long-term stability studies indicate that carbaryl maintains its chemical integrity when protected from alkaline conditions and excessive moisture. The compound shows no significant decomposition under recommended storage conditions [19] and exhibits no hazardous reactions when stored and handled according to prescribed instructions [19].
Carbaryl begins thermal decomposition at temperatures between 175°C and 190°C [19], well below its boiling point of 315°C. The decomposition process is exothermic [19] and produces toxic oxides of nitrogen during combustion [13]. The ignition temperature is reported as 590°C [19], indicating the compound requires substantial thermal energy for ignition.
The thermal decomposition pattern involves breakdown of the carbamate linkage and oxidation of the naphthalene ring system. The decomposition products include nitrogen oxides and other toxic compounds [13], necessitating appropriate safety measures during thermal processing or disposal. The heat of vaporization is 57.2 kilojoules per mole [10], reflecting the energy required for phase transition from solid to vapor.
Irritant;Health Hazard;Environmental Hazard